Paeonilactone B

Vue d'ensemble

Description

Paeonilactone B is a naturally occurring compound identified in plants like Paeonia albiflora. It's part of a group of compounds known for their potential therapeutic properties and complex molecular structures.

Synthesis Analysis

- Gatti and Serra (2009) achieved a stereoselective synthesis of this compound in ten steps from enantiomerically enriched terpenol, using regioselective metalation and epoxidation (Gatti & Serra, 2009).

- Hatakeyama et al. (1995) reported a novel synthesis of this compound from a tricyclic compound, indicating the complexity and creativity needed in its synthesis (Hatakeyama et al., 1995).

Molecular Structure Analysis

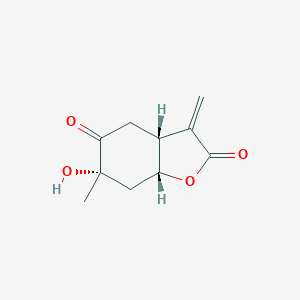

- The molecular structure of this compound was elucidated through chemical and spectroscopic studies, highlighting its unique monoterpenoid structure (Hayashi et al., 1985).

Chemical Reactions and Properties

- This compound's synthesis involves complex chemical reactions such as palladium- and copper-catalyzed reactions, showcasing its challenging and intricate synthetic pathway (Jonasson et al., 2000).

Physical Properties Analysis

- The stereochemical aspects of this compound's synthesis are crucial, as they impact the compound's physical properties. Studies have used different starting materials like R-(−)-carvone to control the stereochemistry of the synthesis (Hatakeyama et al., 1994).

Chemical Properties Analysis

- The compound's interaction with other chemicals, like β-cyclodextrin, can alter its chemical properties such as stability and reactivity. This was shown in a study where paeonol's stability improved when included with β-cyclodextrin (Tsai et al., 2010).

Applications De Recherche Scientifique

Activités antioxydantes

La Paeonilactone B a été identifiée comme ayant de puissantes propriétés antioxydantes. Ce composé peut aider à neutraliser les radicaux libres nocifs dans l’organisme, qui sont liés à diverses maladies chroniques et aux processus de vieillissement. Sa capacité antioxydante en fait un sujet précieux pour la recherche dans le développement de traitements pour les affections liées au stress oxydatif .

Activités antitumorales

Des recherches ont indiqué que la this compound présente des activités antitumorales. Elle est étudiée pour son potentiel à inhiber la croissance des cellules cancéreuses et pourrait être utilisée dans le développement de nouveaux médicaments anticancéreux. Les mécanismes d’action du composé contre les cellules tumorales sont un domaine d’intérêt important dans les études pharmacologiques .

Activités antipathogènes

Les propriétés antipathogènes de la this compound sont remarquables. Il a été démontré qu’elle avait des activités contre divers micro-organismes, ce qui suggère son utilisation potentielle dans le traitement des maladies infectieuses. Des études explorent son efficacité et ses applications possibles dans les thérapies antimicrobiennes .

Modulation du système immunitaire

La this compound peut jouer un rôle dans la modulation du système immunitaire. Ses effets sur les cellules immunitaires et les réponses inflammatoires sont en cours d’investigation, ce qui pourrait conduire à de nouvelles connaissances sur la gestion des maladies auto-immunes et des allergies .

Protection du système cardiovasculaire

Il y a un intérêt pour les effets protecteurs de la this compound sur le système cardiovasculaire. Son potentiel à améliorer la santé cardiaque en influençant la fonction des vaisseaux sanguins et en réduisant l’inflammation pourrait en faire une cible pour la recherche sur la prévention et le traitement des maladies cardiovasculaires .

Activités du système nerveux central

Enfin, l’impact de la this compound sur le système nerveux central est en cours d’investigation. Ses effets neuroprotecteurs potentiels pourraient être bénéfiques dans le traitement des maladies neurodégénératives ou des lésions cérébrales. Les recherches dans ce domaine visent à comprendre comment la this compound peut influencer les fonctions neurologiques et protéger contre les dommages du SNC .

Mécanisme D'action

Target of Action

Paeonilactone B, a monoterpene isolated from Paeonia lactiflora roots, primarily targets rat cortical cells . These cells play a crucial role in the central nervous system, contributing to cognitive functions such as memory and learning .

Mode of Action

This compound interacts with its targets by exhibiting a neuroprotective effect against oxidative stress . Oxidative stress, an imbalance between the production of reactive oxygen species and their removal, is recognized as a cause of various diseases . This compound inhibits this oxidative stress, thereby protecting rat cortical cells against neurotoxicity induced by hydrogen peroxide (H2O2) .

Biochemical Pathways

It is known that the compound’s neuroprotective activity is linked to its ability to counteract oxidative stress . By inhibiting oxidative stress, this compound may influence various biochemical pathways related to neurodegenerative disorders, ischemia, and the aging process .

Result of Action

The primary result of this compound’s action is the protection of rat cortical cells against H2O2-induced neurotoxicity . This neuroprotective effect could potentially be beneficial in the treatment of various diseases related to oxidative stress, including neurodegenerative disorders .

Analyse Biochimique

Biochemical Properties

Paeonilactone B interacts with various biomolecules in biochemical reactions. It has been found to protect rat cortical cells against H2O2-induced neurotoxicity

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by protecting against oxidative stress

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and possible enzyme inhibition or activation

Propriétés

IUPAC Name |

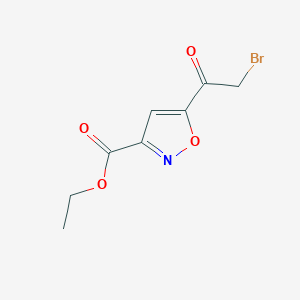

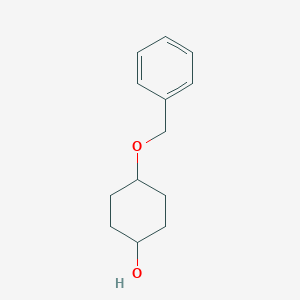

(3aR,6S,7aR)-6-hydroxy-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-5-6-3-8(11)10(2,13)4-7(6)14-9(5)12/h6-7,13H,1,3-4H2,2H3/t6-,7-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSTVWDPRTWASK-XSSZXYGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C(CC1=O)C(=C)C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@@H]2[C@H](CC1=O)C(=C)C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501345684 | |

| Record name | Paeonilactone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98751-78-1 | |

| Record name | Paeonilactone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098751781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paeonilactone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAEONILACTONE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6GK2A3EMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Paeonilactone B and where is it found?

A1: this compound is a terpenoid natural product found in the roots of the Paeonia albiflora plant. [] It is considered a minor component compared to other compounds like albiflorin. []

Q2: Can you describe some of the synthetic approaches used to produce this compound?

A2: Several synthetic routes have been developed to access this compound. Some key strategies include:

- Starting from enantiomerically enriched terpenol: This approach utilizes a ten-step process with an 11.5% overall yield and involves regioselective metalation and diastereoselective epoxidation as crucial steps. []

- Samarium Diiodide (SmI2)-Mediated Cascade Radical Cyclization: This method employs methylenecyclopropyl ketones and leverages the presence of HMPA for high diastereoselectivity in the cyclization, providing a short and effective route. [, , , ]

- Telescoped Intramolecular Michael/Olefination (TIMO) Sequence: This strategy provides rapid access to α-alkylidene-γ-butyrolactones, crucial intermediates in the synthesis of this compound, and has been used to prepare the compound in its enantiomerically pure form. [, , ]

- Utilization of R-(−)-carvone: This enantiospecific approach leverages R-(−)-carvone as a starting material for the synthesis of this compound and related compounds. []

Q3: How is this compound metabolized in the body?

A3: Studies using rat intestinal flora have shown that this compound is formed as a metabolite of paeoniflorin. [] The proposed metabolic pathway involves the initial conversion of paeoniflorin to albiflorin, followed by a series of transformations including glucose removal, phenyl group removal, or four-membered ring pyrolysis and rearrangement. These processes eventually lead to the formation of this compound. []

Q4: What is the biological activity of this compound?

A4: this compound, along with another compound called palbinone, has been shown to exhibit strong inhibitory activity against 3α-hydroxysteroid dehydrogenase (3α-HSD) in rat liver cytosol. []

Q5: Are there any known derivatives or adducts of Paeonilactone A, a related compound?

A5: Research has revealed that Paeonilactone A can form adducts with arylthiols in the presence of Lactobacillus brevis. [] These adducts are characterized by the covalent attachment of thiol groups to the C-8 position of the Paeonilactone A molecule. []

Q6: How can Paeonilactone A and this compound be analyzed in biological samples?

A6: A method using UPLC/TOF/MS has been developed for the simultaneous determination of Paeonilactone A and this compound in rat plasma. [] This method likely involves sample preparation techniques and may utilize picolinoyl derivatization for improved detection sensitivity.

Q7: What is the significance of 4-Hydroxycyclohex-2-en-1-one in relation to this compound?

A7: 4-Hydroxycyclohex-2-en-1-one serves as a key chiral building block in the synthesis of various natural products, including this compound. [] Different enantioselective methods have been developed for its preparation, enabling the synthesis of enantiomerically pure this compound. []

Q8: Can you explain the use of p-nitrobenzoate ester in understanding the structure of this compound?

A8: During the synthesis of this compound, a p-nitrobenzoate ester was derived from a key intermediate alcohol. [] X-ray crystallography of this ester allowed for the unambiguous determination of the stereochemistry of the precursor alcohol, which ultimately confirmed the stereochemistry of this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.